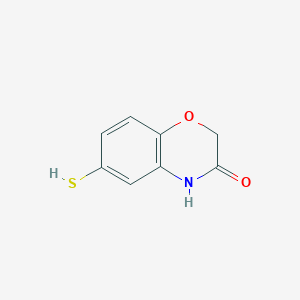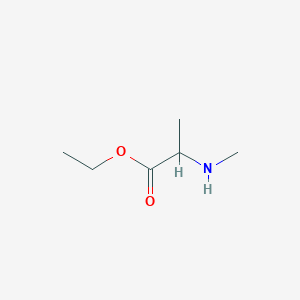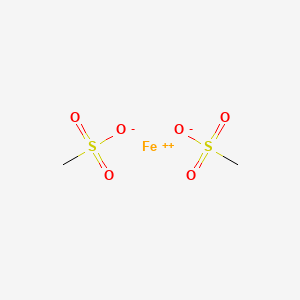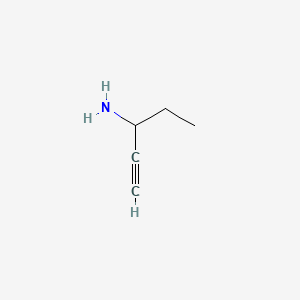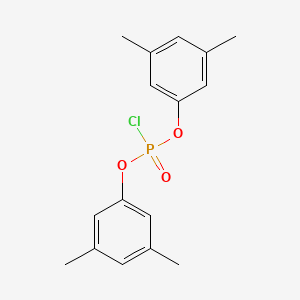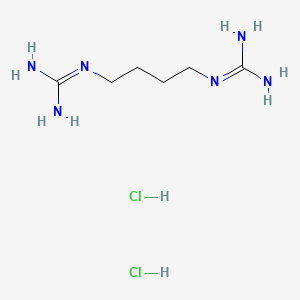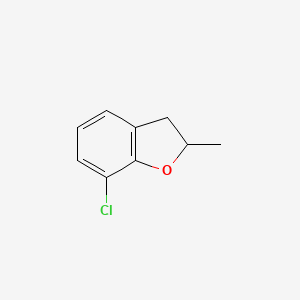
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran
Overview
Description
“7-Chloro-2-methyl-2,3-dihydro-1-benzofuran” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A method for synthesizing a similar compound, 4-amino-5-chloro-2,3-dihydro benzofuran-7, involves the use of N-chlorosuccinimide .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. They can undergo reactions such as hydroalkoxylation, oxidative cyclization, and reductive cyclization .Scientific Research Applications
Lipase-mediated Kinetic Resolution
In a study by Ferorelli et al. (2001), the lipase-catalyzed kinetic resolution of esters related to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran was explored. These esters are analogues of clofibrate and were processed with varying enantioselectivities. This research provides insight into the synthesis of enantiomerically pure compounds through kinetic resolution, a process critical in the production of certain pharmaceuticals (Ferorelli et al., 2001).
β-Amyloid Aggregation Inhibition
Choi et al. (2003) synthesized a compound containing a benzofuran structure similar to this compound, which showed potent β-amyloid aggregation inhibitory activity. This research contributes to the development of therapeutic agents for diseases like Alzheimer's, where β-amyloid aggregation plays a critical role (Choi et al., 2003).
Synthesis of TAK-218
Fukatsu et al. (1999) described the asymmetric synthesis of TAK-218 using a chiral building block derived from a compound structurally related to this compound. TAK-218 is used for treating traumatic and ischemic central nervous system injuries, highlighting the importance of benzofuran derivatives in medical chemistry (Fukatsu et al., 1999).
Crystal Structure Analysis
Research by Choi et al. (2010) focused on the crystal structure of a compound closely related to this compound. This study is significant in understanding the molecular and crystallographic characteristics of benzofuran derivatives, which can be crucial for the development of new materials or pharmaceuticals (Choi et al., 2010).
Antimicrobial Activity
Lunkad et al. (2015) synthesized new Benzofuran derivatives, including compounds similar to this compound, and tested their antimicrobial activities. This research is valuable for discovering new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Lunkad et al., 2015).
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
The compound has a molecular weight of 168.62 , which could potentially influence its bioavailability.
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The environmental factors can potentially influence the action of benzofuran derivatives .
Properties
IUPAC Name |
7-chloro-2-methyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDZBFAYCSFELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


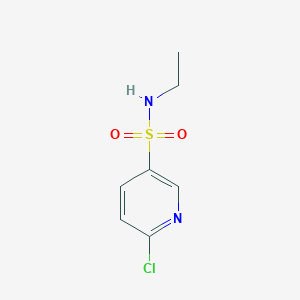
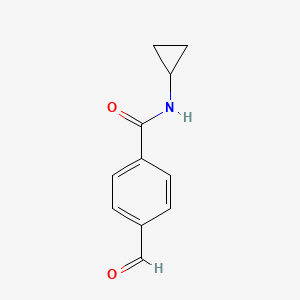
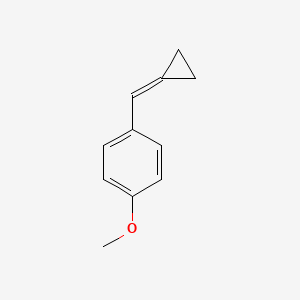
phosphanium perchlorate](/img/structure/B3370866.png)
![Acetamide, N-[3-(octyloxy)phenyl]-](/img/structure/B3370880.png)
